molecular formula C10H20O5 B14759751 2-(2-(2-Butoxyethoxy)ethoxy)acetic acid CAS No. 75427-76-8

2-(2-(2-Butoxyethoxy)ethoxy)acetic acid

Cat. No.: B14759751
CAS No.: 75427-76-8
M. Wt: 220.26 g/mol
InChI Key: UUDGIIFVQITGGK-UHFFFAOYSA-N
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Description

2-(2-(2-Butoxyethoxy)ethoxy)acetic acid is a useful research compound. Its molecular formula is C10H20O5 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75427-76-8

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

IUPAC Name

2-[2-(2-butoxyethoxy)ethoxy]acetic acid

InChI

InChI=1S/C10H20O5/c1-2-3-4-13-5-6-14-7-8-15-9-10(11)12/h2-9H2,1H3,(H,11,12)

InChI Key

UUDGIIFVQITGGK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 2 2 Butoxyethoxy Ethoxy Acetic Acid and Its Analogs

Oxidation Pathways for Glycol Ether Acetonitrile (B52724) Precursors

A common and effective method for the synthesis of 2-(2-(2-Butoxyethoxy)ethoxy)acetic acid involves the oxidation of a corresponding glycol ether acetonitrile precursor. This transformation is a crucial step in converting the nitrile functional group into a carboxylic acid.

One prominent example of this approach is the synthesis of the analog 2-[2-(2-methoxyethoxy) ethoxy] acetic acid. In this process, 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile is oxidized to yield the desired carboxylic acid. The reaction is typically carried out using an oxidizing agent, with the molar ratio of the acetonitrile precursor to the oxidant being a key parameter, generally ranging from 1:1 to 1:10. google.com The choice of oxidant is critical, with agents like sodium hypochlorite (B82951) or sodium hypobromite being effective. google.com

The reaction conditions are carefully controlled to optimize the yield and purity of the final product. The temperature is typically maintained between 40°C and 120°C. A specific embodiment of this synthesis involves the slow, batchwise addition of 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile to a solution of sodium hypochlorite. The reaction mixture is stirred and incrementally heated, often in stages, for instance, to 60-70°C, then to 80-90°C, and finally brought to reflux for several hours. Following the oxidation, the reaction mixture is cooled, and the pH is adjusted to the acidic range (pH 1-2) using an acid like hydrochloric acid. The product is then isolated through purification steps such as distillation under reduced pressure. google.com

This oxidation pathway offers a reliable method for the preparation of polyether carboxylic acids from their acetonitrile precursors. The process is adaptable, and by varying the starting glycol ether, a range of analogous carboxylic acids can be synthesized.

Hypothetical and Exploratory Synthetic Routes for this compound

Beyond the established oxidation of acetonitrile precursors, several hypothetical and exploratory synthetic routes can be conceptualized for the synthesis of this compound. These routes often involve multi-step sequences and the use of various protecting groups and activating agents.

One potential pathway starts from the commercially available 2-[2-(2-chloroethoxy)ethoxy]-ethanol. A plausible synthetic sequence, drawing parallels from the synthesis of similar amino-functionalized analogs, could involve the following steps:

Introduction of a protected carboxylate equivalent: The terminal hydroxyl group of 2-[2-(2-chloroethoxy)ethoxy]-ethanol could be reacted with a protected form of acetic acid, such as a t-butyl ester, to form an ether linkage. This would be followed by the conversion of the chloro group to a more reactive iodide by treatment with sodium iodide.

Formation of a nitrile: The iodide can then be displaced by a cyanide source, such as potassium cyanide, to introduce the nitrile functionality.

Hydrolysis to the carboxylic acid: The final step would involve the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved through either acidic or alkaline hydrolysis. libretexts.org Acid hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid. libretexts.org Alkaline hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which is then acidified to yield the final carboxylic acid. libretexts.org

Another exploratory route could involve the direct oxidation of the terminal alcohol of a suitable precursor. For instance, a protected version of 2-(2-(2-Butoxyethoxy)ethoxy)ethanol could be oxidized to the corresponding carboxylic acid. This approach is seen in the synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid, where an alcohol is oxidized using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant. wipo.intpatsnap.com

These hypothetical routes offer alternative strategies that could be explored and optimized. The feasibility of each step would depend on reaction conditions, reagent compatibility, and the potential for side reactions.

Catalytic Approaches and Reaction Design in Polyether Carboxylic Acid Synthesis

The synthesis of polyether carboxylic acids, including this compound, can be significantly enhanced through the use of catalytic methods and thoughtful reaction design. Catalysis can offer increased efficiency, selectivity, and more environmentally benign reaction conditions.

In the broader context of synthesizing carboxylic acids from alcohols, various catalytic oxidation systems have been developed. For instance, the oxidative cleavage of glycols, which can be derived from renewable resources, into carboxylic acids has been investigated using heterogeneous catalysts with oxygen as the oxidant. unibo.it This approach, while applied to different substrates, highlights the potential for developing catalytic air-oxidation systems for the synthesis of polyether carboxylic acids from their corresponding diols or alcohols.

Furthermore, the synthesis of precursors to polyether carboxylic acids, such as esters, can be achieved through catalytic continuous esterification reactions. For example, the preparation of 2-Butoxyethyl acetate (B1210297) can be accomplished by reacting butyl glycol ether with acetic acid over a solid acid catalyst in a fixed-bed continuous reactor. google.com This method allows for continuous production and efficient removal of water, driving the reaction to completion. google.com The resulting ester could then potentially be hydrolyzed to the corresponding alcohol and further functionalized to the desired carboxylic acid.

The table below summarizes the key aspects of the different synthetic approaches discussed:

Table 1: Comparison of Synthetic Methodologies

Methodology Precursor Key Reagents/Catalysts Advantages Potential Challenges
Oxidation of Acetonitrile Glycol Ether AcetonitrileOxidizing agents (e.g., NaOCl, NaOBr)Established and reliable methodRequires synthesis of the acetonitrile precursor
Hypothetical Route 1 2-[2-(2-chloroethoxy)ethoxy]-ethanolNaI, KCN, Acid/Base for hydrolysisUtilizes a readily available starting materialMulti-step process with potential for side reactions
Hypothetical Route 2 Protected 2-(2-(2-Butoxyethoxy)ethoxy)ethanolTEMPO/co-oxidantPotentially milder oxidation conditionsRequires protection and deprotection steps
Catalytic Esterification & Hydrolysis Butyl glycol ether, Acetic acidSolid acid catalyst, Base for hydrolysisContinuous process for precursor synthesisIndirect route requiring additional steps
Catalytic Air Oxidation 2-(2-(2-Butoxyethoxy)ethoxy)ethanolHeterogeneous catalyst, Oxygen/AirPotentially green and sustainableCatalyst development and optimization required

Metabolic Research Pathways and Biomonitoring of 2 2 2 Butoxyethoxy Ethoxy Acetic Acid

Formation of 2-(2-(2-Butoxyethoxy)ethoxy)acetic Acid as a Metabolite of Triethylene Glycol Butyl Ether (TGBE)

The formation of this compound is a primary metabolic pathway for Triethylene Glycol Butyl Ether (TGBE, also known as Butoxytriethylene glycol). atamanchemicals.comnih.gov Glycol ethers, upon entering the body, are typically metabolized through a two-step oxidation process. nih.govnih.gov This metabolic conversion is crucial for their detoxification and excretion.

The initial step involves the oxidation of the terminal primary alcohol group of TGBE, catalyzed by the enzyme alcohol dehydrogenase, to form an intermediate aldehyde. Subsequently, this aldehyde is further oxidized by the enzyme aldehyde dehydrogenase to yield the corresponding carboxylic acid, this compound. nih.gov This acidic metabolite is more water-soluble than the parent ether, facilitating its elimination from the body, primarily through urine. This metabolic pathway is a common feature for many glycol ethers, where the parent compound is converted to its respective alkoxyacetic acid metabolite. nih.govecetoc.org For instance, Diethylene Glycol Monobutyl Ether (DEGBE) is metabolized to 2-(2-butoxyethoxy)acetic acid, and Ethylene (B1197577) Glycol Monobutyl Ether (EGBE) is converted to 2-butoxyacetic acid (BAA). nih.govcapes.gov.br

Comparative Metabolic Studies with Structurally Related Glycol Ether Carboxylic Acids

Comparative studies of glycol ether metabolism are essential for understanding the toxicokinetics of this class of chemicals. The metabolism of TGBE to this compound is analogous to that of other widely studied glycol ethers.

Diethylene Glycol Monobutyl Ether (DEGBE): Studies on the metabolism of DEGBE and its acetate (B1210297) form (DGBA) have shown that 2-(2-butoxyethoxy)acetic acid is the major urinary metabolite. capes.gov.brnih.gov This highlights a similar metabolic fate for glycol ethers with varying ethylene oxide chain lengths. In one study, a linear relationship was observed between occupational exposure to DEGBE and the urinary excretion of 2-(2-butoxyethoxy)acetic acid. nih.gov

Ethylene Glycol Monobutyl Ether (EGBE): EGBE is metabolized to 2-butoxyacetic acid (BAA). nih.gov Extensive research has identified BAA as the primary urinary biomarker for EGBE exposure. nih.govcdc.gov The toxic effects of EGBE are largely attributed to the formation of BAA. nih.govecetoc.org The metabolic pathway from EGBE to BAA via alcohol and aldehyde dehydrogenases has been well-established. nih.gov

Other Alkoxyethanols: Research has also been conducted on methoxy- and ethoxy-substituted glycol ethers. For example, bis(2-methoxyethyl)ether is metabolized primarily to (2-methoxyethoxy)acetic acid (MEAA). nih.gov Studies on floor lacquerers exposed to 2-(2-methoxyethoxy)ethanol (B87266) (DEGME) and 2-(2-ethoxyethoxy)ethanol (DEGEE) found corresponding urinary metabolites, 2-(2-methoxyethoxy)acetic acid (MEAA) and 2-(2-ethoxyethoxy)acetic acid (EEAA), respectively. nih.gov

These comparative studies demonstrate a consistent metabolic pattern across various glycol ethers, where the primary route of biotransformation is the oxidation of the terminal alcohol to a carboxylic acid. The resulting alkoxyacetic acids serve as key biomarkers for assessing exposure to the parent compounds. nih.gov

The following table presents findings from a study on floor lacquerers, illustrating the correlation between inhalation exposure to various glycol ethers and the urinary excretion of their corresponding acidic metabolites.

Table 1: Occupational Exposure and Urinary Metabolite Concentrations in Floor Lacquerers nih.gov
Parent CompoundAverage 8h Inhalation Exposure (ppm ± S.D.)Urinary MetaboliteAverage Urinary Excretion (mmol/mol creatinine (B1669602) ± S.D.)
2-(2-methoxyethoxy)ethanol (DEGME)0.23 ± 0.072-(2-methoxyethoxy)acetic acid (MEAA)4.9 ± 4.3
2-(2-ethoxyethoxy)ethanol (DEGEE)0.08 ± 0.072-(2-ethoxyethoxy)acetic acid (EEAA)9.3 ± 8.0
2-(2-butoxyethoxy)ethanol (DEGBE)0.05 ± 0.032-(2-butoxyethoxy)acetic acid (BEAA)9.2 ± 7.4

Biomonitoring Methodologies for Detection of this compound in Biological Samples

Biomonitoring of this compound and related compounds in biological matrices, primarily urine, is the most reliable way to assess total exposure to the parent glycol ethers, as it accounts for all routes of absorption, including dermal and inhalation. nih.goveuropa.eu Various analytical methods have been developed for the sensitive and specific quantification of these metabolites.

The most common analytical techniques involve chromatography coupled with mass spectrometry. who.int

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the determination of glycol ether metabolites. hsl.gov.ukcdc.gov Due to the low volatility of the acidic metabolites, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. cdc.gov Common derivatization agents include pentafluorobenzyl bromide (PFBBr) or trimethylsilyldiazomethane. cdc.govhsl.gov.uk The sample preparation often involves an extraction step, and sometimes acid hydrolysis is performed to measure the total amount of the metabolite, including any conjugated forms. nih.govwho.inthsl.gov.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern methods increasingly utilize LC coupled with tandem mass spectrometry (LC-MS/MS). epa.gov This technique often allows for the direct analysis of the acidic metabolites without the need for derivatization, simplifying sample preparation and improving throughput. who.int LC-MS/MS provides high sensitivity and selectivity for the detection of a wide range of analytes in complex biological matrices. epa.gov

Sample preparation is a critical step in the analytical process. For urine samples, it may include acidification, extraction with an organic solvent (like ethyl acetate), and concentration. nih.gov The use of isotopically labeled internal standards, such as deuterated versions of the analyte, is common to ensure accuracy and precision in quantification. nih.govresearchgate.net

The table below summarizes various analytical methods used for the detection of structurally related glycol ether carboxylic acids in biological samples.

Table 2: Summary of Biomonitoring Methodologies for Glycol Ether Carboxylic Acids
AnalyteMatrixAnalytical TechniqueSample Preparation HighlightsReference
2-Butoxyacetic acid (BAA)UrineGC-MSAcid hydrolysis, derivatization with pentafluorobenzyl bromide (PFBBr) hsl.gov.uk
2-Butoxyacetic acid (BAA)UrineHPLCExtraction, derivatization with 4-nitrobenzyl bromide cdc.gov
2-Butoxyacetic acid (BAA)Blood, UrineGC-MSExtraction, derivatization who.int
2-Butoxyacetic acid (BAA)BloodGC-MSExtraction with toluene, derivatization with pentafluorobenzoyl chloride nih.gov
2-(2-alkoxyethoxy)acetic acidsUrineGC-MSSilylation (derivatization) nih.gov

Academic Applications of 2 2 2 Butoxyethoxy Ethoxy Acetic Acid in Materials Science and Industrial Processes

Role as a Chemical Synthesis Intermediate for Advanced Materials

2-(2-(2-Butoxyethoxy)ethoxy)acetic acid and its structural analogs serve as versatile intermediates in the synthesis of more complex molecules and advanced materials. The presence of a terminal carboxylic acid group and ether linkages allows for a variety of chemical modifications. Research into similar derivatives, such as [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), demonstrates the utility of this molecular scaffold. AEEA derivatives are employed in the synthesis of high-load polystyrene-polyethylene glycol-like resins, which exhibit excellent swelling characteristics suitable for various applications, including solid-phase synthesis. google.com The synthetic pathway for these derivatives often involves the oxidation of the corresponding alcohol, showcasing a fundamental transformation where the core butoxyethoxy-ethoxy structure is retained while introducing a reactive carboxyl group for further functionalization. google.com This capability allows the molecule to be used as a building block for creating larger polymers and specialized functional materials.

Functional Contributions in Polymeric Systems and Coatings Research

The unique molecular structure of this compound, featuring both a hydrophilic carboxylic acid head and a lipophilic ether tail, makes it a valuable component in the research and development of polymeric systems and coatings. Its amphiphilic nature allows it to function at interfaces, influencing properties such as adhesion, film formation, and pigment dispersion.

Research on Performance in Ink Formulations

In the field of ink formulation, solvents and additives are critical for controlling properties such as viscosity, drying time, pigment dispersion, and adhesion to the substrate. Glycol ethers and their derivatives are widely used in ink formulations for these purposes. cdc.govwikipedia.org For instance, 2-Butoxyethanol (B58217), a related compound, is a common solvent in printing pastes and inks. wikipedia.org The derivative, this compound, offers additional functionality due to its carboxylic acid group. This acidic moiety can enhance the interaction with pigments and fillers, acting as an anchoring group to improve dispersion stability and prevent agglomeration. Research on similar functionalized molecules in ink formulations for 3D printing has shown their role in improving the stability and printability of ceramic-filled inks. sigmaaldrich.com The presence of the ether chain contributes to solvency for various resin binders, while the acid group can promote adhesion to polar substrates.

Table 1: Potential Functions of this compound in Ink Formulations

Functional RoleMechanism of Action
Pigment Dispersant The carboxylic acid group adsorbs onto the surface of pigment particles, while the ether chains provide steric stabilization, preventing reagglomeration.
Adhesion Promoter The polar carboxyl group can form hydrogen bonds with polar substrates (e.g., paper, treated films), improving the ink's adhesion and durability.
Co-solvent/Rheology Modifier The molecule's solvency characteristics can help to dissolve resin binders and modify the viscosity and flow properties of the ink for optimal printing performance. wikipedia.org
Drying Time Modifier As a relatively low-volatility compound, it can influence the ink's drying rate, preventing premature drying on the printing apparatus while allowing for controlled curing on the substrate. cdc.gov

Exploration of Coalescing Mechanisms in Waterborne Formulations

In waterborne coatings, such as latex paints, a coalescing agent is essential for proper film formation. nih.gov These coatings consist of discrete polymer particles dispersed in water. After application, as water evaporates, these particles must pack together and fuse into a continuous, defect-free film. nih.gov This process, known as coalescence, requires the polymer particles to be soft enough to deform and merge.

The Minimum Film Formation Temperature (MFFT) is the lowest temperature at which a latex will form a continuous film. coatingsworld.com Coalescing agents are high-boiling point solvents that act as temporary plasticizers for the polymer particles. They partition from the water phase into the polymer particles, lowering the polymer's glass transition temperature (Tg) and, consequently, the MFFT. coatingsworld.comresearchgate.net This allows for the formation of a good quality film over a wider range of application temperatures.

This compound possesses the key characteristics of a coalescing agent. Its limited water solubility and organic structure favor its absorption into the hydrophobic polymer particles. coatingsworld.com Research on various coalescing agents demonstrates that efficiency is often linked to lower water solubility, which enhances the agent's ability to penetrate the resin. coatingsworld.com After the film has formed, the coalescing agent slowly evaporates, and the polymer regains its original hardness and durability. google.com

Investigations of Interactions with Construction Materials

The interaction of chemical compounds with construction materials is critical for applications ranging from protective coatings to admixtures and cleaning agents. This compound, due to its surfactant-like properties, has potential applications in this field. Its molecular structure allows it to function at the interface between organic coatings and inorganic construction substrates like concrete or metal. wikipedia.org

The carboxylic acid group can interact strongly with mineral surfaces, which often possess hydroxyl groups or metal oxides. This interaction can improve the adhesion of paints, sealants, or other coatings to the construction material. Furthermore, as a component in cleaning or surface preparation formulations, it can help remove both oily, non-polar contaminants (via the butoxy-ether tail) and inorganic scale or residues (via the acidic head). Related glycol ethers are known ingredients in cleaning solutions and degreasers used on construction sites. wikipedia.org

Potential in Nanoparticle Stabilization and Dispersion Research

The synthesis and application of nanoparticles often require surface modification to prevent aggregation and ensure stable dispersion in a liquid medium. researchgate.netnih.gov this compound is a candidate for use as a stabilizing ligand for various nanoparticles. Its effectiveness stems from its bifunctional nature.

The carboxylic acid group can act as a strong anchoring group, chemically binding to the surface of metal or metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄). nih.gov Following this attachment, the flexible and solvophilic poly(ethylene glycol)-like ether chain extends into the solvent, providing a steric barrier. nih.gov This barrier physically prevents the nanoparticles from approaching each other too closely and aggregating due to van der Waals forces.

Academic research on a structurally similar compound, 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, has demonstrated its utility in the synthesis and stabilization of colloidal nanoparticles of copper, cuprous oxide, and cuprous sulfide. sigmaaldrich.com The principles of stabilization are directly transferable, indicating that this compound could be effective for creating stable, well-dispersed nanoparticle systems for use in electronics, medicine, and advanced materials. sigmaaldrich.com

Environmental Research Considerations for 2 2 2 Butoxyethoxy Ethoxy Acetic Acid

Environmental Fate and Distribution Studies

The environmental fate and distribution of 2-(2-(2-Butoxyethoxy)ethoxy)acetic acid are intrinsically linked to its precursor compounds, such as 2-butoxyethanol (B58217) and its acetate (B1210297) form, as the acid is a primary metabolite. industrialchemicals.gov.au When these parent compounds are released into the environment, they can enter the air, water, and soil. nih.gov

In the atmosphere, precursor compounds like 2-butoxyethanol exist primarily as a vapor. nih.govcdc.gov They can be removed from the air through precipitation. cdc.gov In soil and water, 2-butoxyethanol is not expected to persist, as it breaks down over time. cdc.gov It has a low potential to bioaccumulate in aquatic organisms. industrialchemicals.gov.auwho.int The water solubility of these precursor compounds suggests they can move from soil into groundwater. cdc.gov

Given that this compound is formed from these precursors, its presence in various environmental compartments will be dictated by the release and transport of the parent compounds. As a carboxylic acid, it is expected to be water-soluble and thus mobile in aqueous environments.

Table 1: Environmental Fate Characteristics of Precursor Compound 2-Butoxyethanol

Property Value/Description Source
Biodegradation Half-life in Water 1–4 weeks who.intwikipedia.org
Bioaccumulation Potential Low industrialchemicals.gov.auwho.int
Environmental Compartment Air, water, and soil cdc.gov

| Mobility | Can move from soil to groundwater | cdc.gov |

Degradation Mechanisms in Natural and Engineered Systems

The primary pathway for the formation of this compound in the environment is through the biodegradation of its parent compounds. cdc.gov In both natural and engineered systems, microorganisms play a crucial role in the breakdown of substances like 2-butoxyethanol.

The aerobic biodegradation of 2-butoxyethanol is a key process. cdc.gov Several bacterial strains capable of degrading 2-butoxyethanol have been isolated from various environments, including forest soil, biotrickling filters, and activated sludge. researchgate.netnih.gov These microorganisms can utilize 2-butoxyethanol as a growth substrate. researchgate.netnih.gov

The degradation process typically involves the oxidation of 2-butoxyethanol to 2-butoxyacetic acid (BAA), a related but simpler alkoxy acid. researchgate.netnih.gov By analogy, the degradation of more complex glycol ethers likely follows a similar oxidative pathway, leading to the formation of corresponding carboxylic acids like this compound. cdc.gov Further degradation of these acidic metabolites would then proceed, ultimately breaking them down into carbon dioxide and water. cdc.gov

Studies on bacterial degradation have identified key metabolites in this process. For instance, the degradation of 2-butoxyethanol by certain bacterial strains has been shown to produce 2-butoxyacetic acid, n-butanol, and butanoic acid. researchgate.netnih.gov This indicates a pathway involving the oxidation of the alcohol group to a carboxylic acid, followed by the cleavage of the ether bond. researchgate.netnih.gov

Table 2: Bacterial Strains Involved in the Degradation of 2-Butoxyethanol

Bacterial Genus/Species Environment of Isolation Reference
Pseudomonas spp. Forest soil, biotrickling filter, activated sludge researchgate.netnih.gov
Hydrogenophaga pseudoflava Biotrickling filter researchgate.netnih.gov
Gordonia terrae Bioscrubber researchgate.netnih.gov

Assessment of Environmental Impact Potential

The environmental impact potential of this compound is largely inferred from the ecotoxicological data of its parent compounds, as it is not typically introduced directly into the environment in large quantities. The precursors, such as 2-butoxyethanol, are considered to have a low acute toxicity to aquatic organisms. industrialchemicals.gov.au

The ready biodegradability of the parent compounds suggests that they, and by extension their metabolites like this compound, are not expected to be persistent in the environment. industrialchemicals.gov.aunbinno.com The low bioaccumulation potential of 2-butoxyethanol further reduces the risk of long-term ecological impact. industrialchemicals.gov.auwho.int

However, the release of large quantities of the parent compounds into the environment could lead to the formation of significant amounts of their acidic metabolites. As with any acidic substance, a localized increase in the concentration of this compound could potentially lower the pH of the surrounding water or soil, which may have transient effects on local ecosystems.

Table 3: Ecotoxicity Profile of Precursor Compound 2-Butoxyethanol

Test Organism Endpoint Value Source
Rat (male) Inhalation LC50 (4 h) 486 ppm inchem.org
Rat (female) Inhalation LC50 (4 h) 450 ppm inchem.org
Mouse Inhalation LC50 (7 h) 700 ppm inchem.org
Rat Oral LD50 2500 mg/kg bw inchem.org
Mouse Oral LD50 1400 mg/kg bw inchem.org

Advanced Theoretical and Computational Studies of 2 2 2 Butoxyethoxy Ethoxy Acetic Acid

Molecular Dynamics Simulations for Interfacial Interactions

In a hypothetical MD simulation, a system would be constructed containing 2-(2-(2-Butoxyethoxy)ethoxy)acetic acid molecules at an interface of two immiscible liquids (e.g., water and a nonpolar solvent). The simulation would track the trajectories of individual atoms over time, governed by a force field that describes the interatomic potentials.

Detailed Research Findings that could be obtained from MD simulations:

Orientation and Conformation: MD simulations would reveal the preferential orientation of the molecule at the interface. It is expected that the hydrophilic carboxylic acid head group would orient towards the aqueous phase, while the hydrophobic butoxy tail would extend into the nonpolar phase. The flexibility of the ethoxy linkages would allow for a range of conformations, which could be quantified.

Interfacial Tension: A key parameter that could be calculated is the reduction in interfacial tension caused by the surfactant. This is a direct measure of its effectiveness as an emulsifier.

Aggregation Behavior: At higher concentrations, MD simulations could predict the formation of micelles or other aggregates. The critical micelle concentration (CMC) is a fundamental property of surfactants that could be estimated from a series of simulations at different concentrations.

Solvation and Hydration: The simulations would provide a detailed picture of the hydration shell around the hydrophilic head group and the interactions of the hydrophobic tail with the nonpolar solvent.

Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound at a Water/Octane Interface

Parameter Hypothetical Value Description
Interfacial Tension Reduction 25 mN/m The decrease in the force per unit length at the interface upon addition of the surfactant.
Area per Molecule 45 Ų/molecule The average area occupied by a single surfactant molecule at the interface.

Quantum Chemical Modeling of Molecular Properties and Reactivity

Quantum chemical modeling, using methods like Density Functional Theory (DFT), allows for the detailed investigation of the electronic structure of a molecule. Such studies provide insights into its intrinsic properties and reactivity. Although specific quantum chemical studies on this compound are not prevalent in the literature, the methodology can be applied to elucidate its fundamental characteristics.

These calculations would involve solving the Schrödinger equation for the molecule, providing information on electron distribution, molecular orbital energies, and other electronic properties.

Detailed Research Findings that could be obtained from Quantum Chemical Modeling:

Molecular Geometry: Optimization of the molecular geometry would provide precise bond lengths and angles for the most stable conformation of the molecule in a vacuum or in a solvent.

Electronic Properties: Calculation of properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP) would help in understanding its interactions with other molecules and external electric fields. The MEP, for instance, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, corresponding to the carboxylic acid group and the alkyl chain, respectively.

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to validate the computational model.

Table 2: Hypothetical Data from Quantum Chemical Calculations on this compound

Property Hypothetical Calculated Value Description
Dipole Moment 3.5 D A measure of the separation of positive and negative charges in the molecule.
HOMO Energy -6.2 eV Energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy 0.8 eV Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.

Computational Prediction of Chemical Behavior in Complex Environments

Predicting the behavior of this compound in complex environments, such as in formulations or biological systems, can be achieved by integrating various computational techniques. While specific predictive models for this compound are not widely published, the general approaches are well-established.

These methods often combine quantum mechanical data with statistical mechanics or machine learning models to predict macroscopic properties from molecular-level information.

Detailed Research Findings that could be obtained from Computational Prediction Models:

Solubility and Partitioning: Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) could be used to predict the solubility of this compound in various solvents and its octanol-water partition coefficient (logP). These parameters are essential for understanding its distribution in multiphase systems.

Interaction with Surfaces: By combining MD simulations with quantum mechanics (QM/MM methods), one could model the adsorption of the molecule onto various surfaces, such as minerals or polymers. This is relevant for its use in applications like cleaning agents or dispersants.

Biodegradation Pathways: Computational toxicology and metabolic pathway prediction tools could be employed to hypothesize the potential routes of biodegradation. These models identify potential sites of enzymatic attack and predict the resulting metabolites.

Table 3: Hypothetical Predicted Environmental Fate and Behavior of this compound

Parameter Hypothetical Predicted Value Method of Prediction
LogP (Octanol-Water) 1.2 Group contribution methods or COSMO-RS
Aqueous Solubility 5 g/L General Solubility Equation based on LogP and melting point

Future Directions and Emerging Research Avenues for 2 2 2 Butoxyethoxy Ethoxy Acetic Acid

Development of Green Chemistry Synthetic Routes

The traditional synthesis of 2-(2-(2-Butoxyethoxy)ethoxy)acetic acid and related compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The principles of green chemistry offer a framework for developing more sustainable and efficient synthetic pathways. Future research in this area is expected to focus on several key strategies:

Catalytic Oxidation: A promising green alternative to conventional oxidation methods is the use of selective catalysts. Research is anticipated to explore the catalytic oxidation of 2-(2-(2-butoxyethoxy)ethanol) using environmentally benign oxidants like hydrogen peroxide or even molecular oxygen. The development of robust and recyclable catalysts, such as those based on transition metals or enzymatic systems, will be crucial for the industrial viability of such processes.

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a highly specific and environmentally friendly approach to synthesis. Future studies could investigate the potential of specific enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases, to facilitate the conversion of the parent alcohol to the corresponding carboxylic acid under mild reaction conditions.

Renewable Feedstocks: A long-term goal for sustainable chemical production is the use of renewable starting materials. While currently derived from petrochemical sources, future research may explore pathways to produce the butoxyethanol backbone from biomass-derived feedstocks.

Process Intensification: The adoption of continuous flow reactors and other process intensification technologies can lead to higher yields, improved safety, and reduced waste generation compared to traditional batch processing.

Green Chemistry ApproachPotential AdvantagesResearch Focus
Catalytic OxidationUse of benign oxidants, catalyst recyclability, higher efficiency.Development of selective and robust catalysts.
BiocatalysisHigh specificity, mild reaction conditions, reduced byproducts.Identification and engineering of suitable enzymes.
Renewable FeedstocksReduced reliance on fossil fuels, improved sustainability.Exploring bio-based routes to ethylene (B1197577) glycol ethers.
Process IntensificationHigher yields, enhanced safety, minimized waste.Application of continuous flow chemistry.

Exploration of Novel Advanced Materials Applications

The unique molecular structure of this compound, featuring both hydrophilic and lipophilic moieties, makes it an attractive candidate for the development of advanced materials with tailored properties. Emerging research is likely to focus on its incorporation into various material systems:

Functional Polymers and Coatings: The carboxylic acid group of the molecule can be used as a functional handle to incorporate it into polymer chains or to graft it onto surfaces. This could be leveraged to create polymers with enhanced properties, such as improved solubility, biocompatibility, or adhesion. Its presence in coatings could impart specific surface properties, such as hydrophilicity or anti-fouling characteristics.

Hydrogels for Biomedical Applications: Hydrogels are water-swollen polymer networks with a wide range of biomedical applications, including drug delivery and tissue engineering. nih.govmdpi.comnih.gov The amphiphilic nature of this compound could be utilized to modify the swelling behavior, mechanical properties, and drug-loading capacity of hydrogels. nih.govmdpi.comnih.gov

Nanoparticle Stabilization and Functionalization: The stabilization of nanoparticles in various media is crucial for their application in fields such as diagnostics and catalysis. The ether linkages and the carboxylic acid group of this compound can act as effective capping and stabilizing agents for a range of nanoparticles. A related compound, 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, has already shown potential in the stabilization of colloidal nanoparticles and in the formulation of ceramic-filled inks for 3D printing. sigmaaldrich.com

Surfactants and Emulsifiers: Due to its amphiphilic character, this compound and its derivatives have the potential to act as surfactants and emulsifiers in various formulations, from industrial cleaners to personal care products.

Application AreaPotential Role of this compoundDesired Outcome
Functional PolymersAs a monomer or grafting agent.Enhanced solubility, biocompatibility, and adhesion.
HydrogelsTo modify the polymer network.Tunable swelling, mechanical properties, and drug release.
NanoparticlesAs a stabilizing and functionalizing agent.Improved stability and targeted delivery.
SurfactantsAs an emulsifying or dispersing agent.Stable emulsions and dispersions in various products.

Refinement and Standardization of Analytical and Biomonitoring Techniques

Accurate and reliable analytical methods are essential for monitoring human exposure to this compound, which is a potential metabolite of the widely used solvent diethylene glycol monobutyl ether. nih.gov Future research in this area should aim to refine and standardize current techniques. Much of the existing research has focused on the shorter-chain metabolite, 2-butoxyacetic acid, and provides a strong foundation for the development of methods for its longer-chain analogue. nih.govwho.int

Advanced Chromatographic Methods: While gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are established techniques, there is a need for the development of more sensitive and high-throughput methods. cdc.govwho.int This includes the use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for rapid and selective quantification in biological matrices like urine and blood. cdc.govwho.int

Standardization of Sample Preparation: A significant challenge in biomonitoring is the variability in sample preparation methods. Future efforts should focus on developing and validating standardized protocols for the extraction and derivatization of this compound from biological samples to ensure inter-laboratory comparability of results. hsl.gov.uknih.gov

Analysis of Conjugated Metabolites: It is known that similar compounds like 2-butoxyacetic acid can be excreted in both free and conjugated forms. researchgate.netcdc.gov It is crucial to develop and standardize methods that can accurately measure the total amount of this compound, including any conjugated forms, to get a complete picture of exposure. researchgate.netcdc.gov This may involve an acid hydrolysis step to cleave the conjugates prior to analysis. researchgate.net

Development of Certified Reference Materials: The availability of certified reference materials is essential for quality control and for ensuring the accuracy of analytical measurements. The development of such standards for this compound will be a critical step in the standardization of biomonitoring methods.

Analytical ChallengeFuture DirectionDesired Outcome
Sensitivity and ThroughputDevelopment of UHPLC-MS/MS methods.Faster and more sensitive detection in biological samples.
Method VariabilityStandardization of extraction and derivatization protocols.Improved inter-laboratory consistency and data reliability.
Incomplete Exposure AssessmentMethods for total (free + conjugated) analyte measurement.More accurate assessment of internal exposure.
Quality AssuranceDevelopment of certified reference materials.Enhanced accuracy and comparability of analytical results.

In-Depth Mechanistic Elucidation of Compound Interactions

A fundamental understanding of how this compound interacts with biological systems at a molecular level is crucial for assessing its potential biological activity. Future research in this area will likely involve a combination of experimental and computational approaches.

Protein Binding and Enzyme Inhibition Studies: Investigating the binding affinity of this compound to plasma proteins, such as albumin, is important for understanding its distribution and bioavailability in the body. Furthermore, studies to screen for its potential to inhibit or induce key metabolic enzymes (e.g., cytochrome P450 enzymes) will provide insights into its metabolic fate and potential for drug-drug interactions.

Cellular and Molecular Toxicology: In vitro studies using relevant cell lines can help to elucidate the cellular pathways affected by this compound. For instance, investigating its effects on cell viability, oxidative stress, and inflammatory responses can provide valuable information about its potential toxicity mechanisms. The related compound, 2-butoxyacetic acid, is known to have hematotoxic effects, and it would be important to determine if this compound shares similar properties. nih.gov

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound with specific protein targets. These computational approaches can help to prioritize experimental studies and provide a deeper understanding of the structure-activity relationships of this class of compounds.

Omics Technologies: The application of high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the biological response to exposure to this compound. These approaches can help to identify novel biomarkers of exposure and effect.

Research AreaMethodologyKey Questions to Address
PharmacokineticsProtein binding assays, enzyme inhibition assays.How is the compound distributed in the body? Does it affect metabolic enzymes?
Cellular ToxicologyIn vitro cell-based assays.What are the effects on cell health and function?
Molecular InteractionsComputational docking and simulation.What are the potential protein targets and binding mechanisms?
Systems BiologyOmics (transcriptomics, proteomics, metabolomics).What are the global biological responses to exposure?

Q & A

Q. What are the optimized laboratory-scale synthesis protocols for 2-(2-(2-butoxyethoxy)ethoxy)acetic acid?

The synthesis typically involves multi-step etherification and oxidation reactions. A common approach includes:

  • Step 1 : Alkylation of butanol with ethylene oxide to form 2-butoxyethanol.
  • Step 2 : Sequential etherification using ethylene glycol derivatives to build the triethylene glycol backbone.
  • Step 3 : Oxidation of the terminal hydroxyl group to a carboxylic acid. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaBr and NaOCl is effective for selective oxidation under mild conditions (0–5°C), achieving high yields (~85%) and purity (>95%) .
  • Purification : Distillation under reduced pressure (e.g., 140°C/2 mmHg) and recrystallization from acetone/water mixtures are recommended to remove by-products like unreacted glycols .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ether linkages and acetic acid moiety. Peaks at δ 3.5–4.0 ppm (methyleneoxy groups) and δ 170–175 ppm (carboxylic carbon) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 263.16 (C12_{12}H24_{24}O5_5) and fragmentation patterns for structural validation .
  • Chromatography : Reverse-phase HPLC with UV detection (210 nm) monitors purity, while GC-MS detects volatile impurities like residual ethylene oxide derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during synthesis?

  • Temperature Sensitivity : Prolonged heating above 50°C accelerates degradation via β-elimination, forming butoxy vinyl ethers. Kinetic studies recommend maintaining temperatures below 30°C during etherification .
  • pH Effects : Acidic conditions (pH < 3) hydrolyze the ether linkages, while alkaline conditions (pH > 10) deprotonate the carboxylic acid, complicating purification. Buffered neutral conditions (pH 6–8) are optimal .
  • Catalyst Selection : TEMPO/NaBr systems minimize over-oxidation compared to CrO3_3-based methods, which can degrade the ethylene glycol backbone .

Q. What computational models predict its interactions in biochemical systems?

  • Molecular Dynamics (MD) Simulations : Force fields like CHARMM or AMBER model hydrogen bonding between the carboxylic acid group and biomolecules (e.g., proteins, lipid bilayers). The compound’s logP (~1.2) suggests moderate membrane permeability .
  • Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic sites (e.g., oxygen atoms in ether linkages) for derivatization or coordination chemistry .

Q. How can contradictory data on its solubility and reactivity be resolved?

  • Solubility Conflicts : Discrepancies arise from solvent polarity. For example, solubility in water is limited (2.1 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO (≥50 mg/mL). Standardize testing using OECD Guideline 105 .
  • Reactivity Variability : Batch-to-batch differences in purity (e.g., residual NaBr from synthesis) affect reactivity. ICP-MS analysis of trace metals and ion chromatography for anions are recommended for quality control .

Methodological Guidance for Experimental Design

Q. Designing a study to assess its role in polymer matrices

  • Objective : Evaluate its plasticizing effect in polyvinyl alcohol (PVA) films.
  • Protocol :
    • Sample Preparation : Blend this compound (5–20 wt%) with PVA and cast films.
    • Characterization :
  • DSC for glass transition temperature (Tg_g) shifts.
  • Tensile testing (ASTM D638) to measure flexibility.
  • FT-IR for hydrogen bonding interactions between the carboxylic acid and PVA hydroxyl groups .
    • Controls : Compare with commercial plasticizers (e.g., glycerol) to benchmark performance.

Q. Investigating metabolic pathways in toxicological studies

  • In Vitro Approach :
    • Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify metabolites via LC-MS/MS.
    • Key metabolites may include butoxyethoxy ethanol (via esterase cleavage) and glycine conjugates .
  • In Vivo Validation :
    • Administer to rodent models and collect urine/blood for biomarker analysis (e.g., alkoxyacetic acids).
    • Histopathology of renal and hepatic tissues assesses toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.